N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE
Beschreibung
N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE is a synthetic small molecule characterized by a pyridine-4-carboxamide core linked to a 3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl side chain.
Eigenschaften
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-15-3-1-2-13(10-15)11-16(23-9-8-21-18(23)25)12-22-17(24)14-4-6-20-7-5-14/h1-7,10,16H,8-9,11-12H2,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFDCIIOKJNGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: The initial step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reactants used.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This step requires a fluorinated aromatic compound and a nucleophile, often under elevated temperatures and in the presence of a catalyst.
Coupling with Pyridine Carboxamide: The final step involves coupling the intermediate with pyridine-4-carboxamide. This is typically achieved through a condensation reaction, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE with compounds sharing key structural motifs or therapeutic targets.
Structural Analogs with Fluorinated Aromatic Systems
- Compound DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide): Similarities: Both compounds feature a 3-fluorophenyl group and a tertiary amine-containing side chain. Differences: DDU86439 incorporates an indazole-acetamide scaffold instead of a pyridine-carboxamide core. This structural variation impacts solubility and target selectivity. Activity: DDU86439 inhibits Trypanosoma brucei TRYS (EC₅₀ = 6.9 ± 0.2 µM) and recombinant TRYS (IC₅₀ = 0.045 µM), suggesting fluorinated aromatic systems enhance antiparasitic activity .
Compounds with N-[3-(Dimethylamino)propyl] Side Chains
- Perfluorinated Sulfonamides (e.g., [73772-34-6], [67584-54-7]): Similarities: These compounds share the N-[3-(dimethylamino)propyl] substituent, which may enhance membrane permeability. Differences: The perfluorinated sulfonamide chains in these compounds confer extreme hydrophobicity and environmental persistence, unlike the oxoimidazolidinyl-pyridine system of the target compound. Applications: Used as surfactants and in industrial applications, highlighting how side-chain modifications dictate functional roles .
Table 1: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The fluorophenyl group and tertiary amine side chains are critical for bioactivity in analogs like DDU86437. However, the oxoimidazolidinyl group in the target compound may introduce unique hydrogen-bonding interactions warranting further study.
- Data Limitations: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence.
Biologische Aktivität
N-[3-(3-Fluorophenyl)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Fluorophenyl moiety : Enhances hydrophobic interactions.
- Oxoimidazolidinyl ring : Potentially participates in hydrogen bonding.
- Pyridine-4-carboxamide : Serves as a functional group that may interact with biological targets.
The molecular formula is with a molecular weight of 343.4 g/mol .
The biological activity of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyridine-4-carboxamide is primarily attributed to its interactions with specific molecular targets. Preliminary studies indicate that it may modulate various biological pathways, potentially influencing:
- Enzyme activity : The compound may act as an inhibitor or modulator of specific enzymes involved in disease processes.
- Receptor interactions : It could bind to receptors, altering their activity and downstream signaling pathways.
Research suggests that the compound's structure allows for enhanced binding affinity to these targets, particularly through hydrophobic interactions facilitated by the fluorophenyl group .
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of similar compounds. For instance, derivatives containing oxoimidazolidinyl structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis .
Case Studies
-
Study on Cancer Cell Lines :
- A recent study evaluated the effects of similar compounds on breast cancer cell lines, demonstrating significant reductions in cell viability at specific concentrations. The findings suggested that these compounds could be further developed as anticancer agents .
- Inhibition of Enzymatic Activity :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
